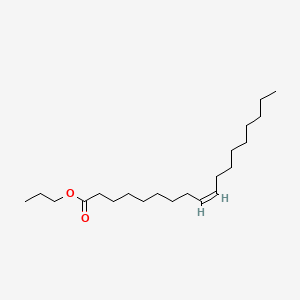

Propyl oleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h11-12H,3-10,13-20H2,1-2H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWMJLIIGRDFEI-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-59-1, 68412-05-5 | |

| Record name | Propyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, propyl ester, sulfated, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl oleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid (9Z)-, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid (9Z)-, propyl ester, sulfated, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/405963E218 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical properties of propyl oleate (melting point, boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of propyl oleate, a long-chain fatty acid ester. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized.

Core Physical Properties of this compound

This compound, with the chemical formula C₂₁H₄₀O₂, is the ester of oleic acid and propanol. Its physical characteristics are crucial for its application in various fields, including as a lubricant, a solvent, and an emollient in cosmetic and pharmaceutical formulations. The key physical properties are summarized in the table below.

| Physical Property | Value | Conditions |

| Melting Point | -32.8 °C | Not specified |

| Boiling Point | 216-220 °C | at 14 Torr |

| Density | 0.8699 g/cm³ | at 15 °C |

Experimental Protocols

Determination of Melting Point

The melting point of fatty acid esters is typically determined using Differential Scanning Calorimetry (DSC) .[1][2] This method is preferred for its accuracy and the small sample size required.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used. The instrument is purged with an inert gas, such as nitrogen, to create a stable and non-reactive atmosphere.

-

Thermal Program: The sample and reference pans are subjected to a controlled temperature program. A common procedure involves cooling the sample to a temperature well below its expected melting point, followed by heating at a constant rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Analysis: The melting point is determined from the resulting thermogram as the peak temperature of the endothermic melting transition. The onset temperature of the melting peak can also be reported.

Determination of Boiling Point

Due to its high boiling point, the boiling point of this compound is determined under reduced pressure (vacuum) to prevent decomposition at atmospheric pressure.

Methodology:

-

Apparatus: A vacuum distillation apparatus is assembled. This includes a distillation flask, a condenser, a receiving flask, a manometer to measure pressure, and a vacuum pump.

-

Sample Preparation: A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

Procedure: The system is evacuated to the desired pressure (e.g., 14 Torr). The distillation flask is then heated.

-

Observation: The temperature at which the liquid boils and the vapor condenses is recorded. This temperature is the boiling point at the measured pressure.

Alternatively, gas chromatography can be used to determine the boiling range distribution of fatty acid esters.

Determination of Density

The density of liquid fatty acid esters is commonly and accurately measured using an oscillating U-tube density meter .

Methodology:

-

Instrumentation: A digital density meter equipped with an oscillating U-tube and a temperature-controlled cell is used.

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and distilled water.

-

Sample Introduction: A small volume of the this compound sample is injected into the U-tube, ensuring no air bubbles are present.

-

Measurement: The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the density of the sample.

-

Temperature Control: The temperature of the sample cell is precisely controlled to the desired measurement temperature (e.g., 15 °C). The density reading is recorded once the temperature and oscillation period have stabilized.

Logical Relationship of Physical Properties

The physical properties of this compound are interconnected and are fundamental to its behavior and applications. The following diagram illustrates this relationship.

Caption: Interrelation of this compound and its Physical Properties.

References

Propyl Oleate: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl oleate (C₂₁H₄₀O₂), the ester of propyl alcohol and oleic acid, is a lipophilic compound with significant applications in the pharmaceutical, cosmetic, and industrial sectors. Its utility as a lubricant, plasticizer, and solvent necessitates a thorough understanding of its solubility characteristics in various organic media. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative assessments, extrapolated quantitative data, and a detailed experimental protocol for solubility determination.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is crucial for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₄₀O₂ | [1][2] |

| Molecular Weight | 324.54 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | -32.8 °C | [4] |

| Boiling Point | 216-220 °C at 14 Torr | |

| Density | 0.8699 g/cm³ at 15 °C | |

| Water Solubility | 2.83 µg/L at 20 °C | |

| LogP | 6.2 at 40 °C |

The extremely low water solubility and high LogP value underscore the non-polar, hydrophobic nature of this compound, predicting its favorable solubility in organic solvents.

Solubility of this compound in Organic Solvents

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, its solubility can be inferred from the behavior of its constituent acid (oleic acid) and similar long-chain fatty acid esters.

Qualitative Solubility Assessment:

Based on the principle of "like dissolves like," this compound, being a non-polar ester, is expected to be readily soluble in a variety of organic solvents.

| Solvent | Polarity | Expected Solubility of this compound | Rationale |

| Hexane | Non-polar | Miscible | The non-polar nature of hexane aligns well with the long hydrocarbon chain of this compound. |

| Acetone | Polar aprotic | Soluble/Miscible | While possessing a dipole moment, acetone can solvate the ester group of this compound. Oleic acid is miscible with acetone. |

| Ethanol | Polar protic | Soluble/Miscible | The alkyl chain of ethanol can interact with the hydrocarbon portion of this compound, while the hydroxyl group can interact with the ester functionality. Oleic acid is soluble in ethanol. |

| Methanol | Polar protic | Soluble/Miscible | Similar to ethanol, methanol is expected to be a good solvent. The solubility of oleic acid in methanol is known, though it can be influenced by factors like temperature and the presence of other substances. |

Extrapolated Quantitative Solubility Data:

In the absence of direct experimental values for this compound, the solubility of oleic acid and other oleate esters can provide a reasonable approximation. It is important to note that these are estimations and experimental verification is recommended.

| Solvent | Analog Compound | Reported Solubility | Reference |

| Ethanol | Oleic Acid | Soluble | |

| Methanol | Oleic Acid | Miscible | |

| Acetone | Oleic Acid | Miscible | |

| Hexane | Oleic Acid | Soluble | |

| Ethanol | Ethyl Oleate | Soluble |

Given that this compound shares a similar long, unsaturated hydrocarbon chain with these analogs, it is highly probable that it is also miscible or highly soluble in these common organic solvents.

Experimental Protocol for Determining the Solubility of this compound

To obtain precise quantitative data, a well-defined experimental protocol is essential. The following method is adapted from established principles of solubility determination, such as those outlined in ASTM E1148 for aqueous solubility, but is tailored for organic solvents.

4.1. Principle:

A saturated solution of this compound in the selected organic solvent is prepared and allowed to reach equilibrium at a constant temperature. The concentration of this compound in the supernatant is then determined analytically.

4.2. Materials and Equipment:

-

This compound (purity >99%)

-

Organic solvents (analytical grade): ethanol, methanol, acetone, hexane

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

-

Volumetric flasks and pipettes

4.3. Experimental Workflow:

4.4. Detailed Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several glass vials. The excess should be visually apparent.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. It is crucial to establish that equilibrium has been reached by taking samples at different time points (e.g., 24, 36, and 48 hours) and confirming that the concentration of this compound no longer increases.

-

-

Sample Collection and Preparation:

-

After equilibration, centrifuge the vials at a high speed to sediment the undissolved this compound.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any suspended micro-droplets of undissolved this compound.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions and the filtered sample by a suitable analytical method such as GC-FID or HPLC.

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its analytical signal on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity.

-

Report the temperature at which the solubility was determined.

-

Conclusion

This compound exhibits excellent solubility in a range of common organic solvents, a characteristic consistent with its lipophilic nature. While precise quantitative data is not widely published, reliable estimates can be derived from the solubility of structurally similar compounds. For applications requiring exact solubility values, the experimental protocol detailed in this guide provides a robust framework for accurate determination. This understanding of this compound's solubility is fundamental for its effective formulation and application in diverse scientific and industrial fields.

References

An In-depth Technical Guide to the Synthesis of Propyl Oleate from Oleic Acid and Propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propyl oleate, an oleochemical ester with applications in various fields, including its use as a lubricant, plasticizer, and in drug formulations.[1] The synthesis is primarily achieved through the Fischer esterification of oleic acid with propanol. This document details the underlying reaction mechanisms, experimental protocols for both chemical and enzymatic synthesis routes, and a comparative analysis of reaction parameters.

Reaction Mechanisms and Catalysis

The fundamental process for producing this compound is the direct esterification of oleic acid with propanol.[2] This reaction can be catalyzed by both acids and enzymes, each presenting distinct advantages and disadvantages.

Acid-Catalyzed Esterification

Homogeneous acid catalysis, typically employing strong mineral acids like sulfuric acid (H₂SO₄), is a traditional and effective method for this compound synthesis.[2] The reaction mechanism involves the protonation of the carbonyl oxygen of oleic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by propanol.[2] While effective, this method poses challenges such as the corrosivity of the catalyst and difficulties in its separation from the final product.[2]

Enzymatic Esterification

A more sustainable approach to this compound synthesis involves the use of enzymes, particularly lipases, as biocatalysts. Lipases offer high specificity, milder reaction conditions (lower temperature and pressure), and reduced formation of by-products. Lipases from various sources, such as Candida antarctica (e.g., Novozym 435), have been successfully employed for the esterification of oleic acid and propanol.

Comparative Data on Synthesis Parameters

The efficiency of this compound synthesis is influenced by several key parameters, including the choice of catalyst, reaction temperature, and the molar ratio of reactants. The following tables summarize quantitative data from various studies to facilitate comparison.

Catalyst and Reaction Conditions

| Catalyst | Oleic Acid:Propanol Molar Ratio | Temperature (°C) | Reaction Time (h) | Conversion/Yield | Reference |

| Sulfuric Acid | 1:3 | 60 | 2 | Not specified | |

| Sulfuric Acid | Not specified | ~150 | Several hours | Not specified | |

| Novozym 435 | 1:2 | 45 | 6 | 88.9% (n-propanol) | |

| Novozym 435 | 1:2 | 45 | 12 | 91.0% | |

| Potassium Hydroxide | 1:8.71 | 40 | 1 | >95% |

Influence of Alcohol Type on Enzymatic Esterification

| Alcohol | Oleic Acid:Alcohol Molar Ratio | Temperature (°C) | Reaction Time (h) | Catalyst | Conversion | Reference |

| n-propanol | 1:2 | 45 | 6 | Novozym 435 | 88.9% | |

| isopropanol | 1:2 | 45 | 6 | Novozym 435 | 76.4% |

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of this compound using both acid and enzymatic catalysts.

Protocol for Acid-Catalyzed Esterification

This protocol is based on the general principles of Fischer esterification using sulfuric acid as a catalyst.

Materials:

-

Oleic acid

-

n-propanol

-

Concentrated sulfuric acid (H₂SO₄)

-

1M Sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction flask with a reflux condenser and stirring mechanism

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a reaction flask equipped with a reflux condenser and a magnetic stir bar, add oleic acid and n-propanol. A molar excess of propanol is often used to drive the equilibrium towards ester formation. A typical molar ratio of oleic acid to propanol is 1:3.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. A common catalyst loading is around 5 wt% relative to the weight of oleic acid.

-

Heat the reaction mixture to reflux, typically around 150°C, and maintain for several hours with continuous stirring. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by determining the acid value of the mixture.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 1M NaCl solution to remove the acid catalyst and any unreacted propanol. Repeat the washing until the aqueous layer is neutral.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the excess propanol and any solvent used under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by distillation.

Protocol for Enzymatic Esterification using Novozym 435

This protocol is adapted from studies utilizing immobilized lipase for a more environmentally benign synthesis.

Materials:

-

Oleic acid

-

n-propanol

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Erlenmeyer flask

-

Orbital shaker or magnetic stirrer

-

Centrifuge or filtration setup

Procedure:

-

In a 250 ml Erlenmeyer flask, combine 40 g of oleic acid and n-propanol. The optimal molar ratio of oleic acid to propanol is 1:2.

-

Add Novozym 435 to the mixture. The recommended catalyst loading is 5% based on the weight of oleic acid.

-

Incubate the reaction mixture in an orbital shaker at 45°C and 250 rpm to minimize external mass transfer limitations.

-

The reaction can be monitored by taking samples at regular intervals (e.g., 1, 3, 6, 9, 12, and 24 hours) and analyzing the free fatty acid conversion by titration.

-

Upon completion of the reaction (typically after 12 hours for >90% conversion), the immobilized enzyme can be separated from the product by filtration or centrifugation for potential reuse.

-

The residual alcohol can be removed from the product by thermal evaporation.

Visualizing the Process: Diagrams

To better illustrate the chemical and procedural aspects of this compound synthesis, the following diagrams are provided.

References

Propyl Oleate: A Technical Examination of its Synthetic Nature and Potential Biosynthetic Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl oleate, the ester of propanol and oleic acid, is a compound of interest in various industrial applications. While its constituent molecules are ubiquitous in nature, evidence for the natural occurrence of this compound itself is currently absent from scientific literature. This technical guide synthesizes the available information regarding the biosynthesis of structurally related esters, providing a plausible, albeit hypothetical, framework for the enzymatic production of this compound. Furthermore, it details the experimental protocols necessary for the identification and quantification of such esters, offering a methodological foundation for future investigations into its potential, though unconfirmed, natural presence.

Introduction: The Synthetic Origin of this compound

This compound is widely recognized as a synthetic compound, a fact corroborated by chemical databases which explicitly state it is "not found in nature". Its synthesis is typically achieved through the esterification of oleic acid with propanol. Despite the high natural abundance of its precursors—oleic acid being one of the most common fatty acids in plant and animal tissues, and propanol being a product of microbial metabolism—their direct enzymatic condensation to form this compound in a biological system has not been documented.

The scientific focus on naturally occurring fatty acid esters has largely been on methyl and ethyl esters, which play significant roles in processes such as insect pheromonal communication and fruit aroma. The absence of this compound in these contexts suggests that the specific enzymatic machinery for its production may not be widespread, or that the conditions for its formation are not commonly met in the organisms studied to date.

Biosynthesis of Related Natural Esters: A Framework for Hypothetical this compound Formation

While this compound is not known to be natural, the biosynthesis of other wax esters provides a well-established model for how such a compound could be formed enzymatically. Wax esters are synthesized in a two-step pathway common in plants and some microorganisms.

General Wax Ester Biosynthesis in Plants

The biosynthesis of wax esters in plants primarily involves two key enzymatic reactions:

-

Fatty Acyl-CoA Reduction: A fatty acyl-CoA, such as oleoyl-CoA, is reduced to a fatty alcohol. This reaction is catalyzed by a Fatty Acyl-CoA Reductase (FAR).

-

Esterification: The resulting fatty alcohol is then esterified with another fatty acyl-CoA molecule by a Wax Synthase/Acyl-CoA:Diacylglycerol Acyltransferase (WS/DGAT) to form the wax ester.

// Nodes Oleoyl_CoA [label="Oleoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Propanol [label="Propanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Propyl_Oleate [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Enzyme [label="Hypothetical\nEster Synthase", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle];

// Edges Oleoyl_CoA -> Enzyme [arrowhead=tee, color="#34A853"]; Propanol -> Enzyme [arrowhead=tee, color="#34A853"]; Enzyme -> Propyl_Oleate [arrowhead=normal, color="#EA4335", label="Esterification"]; } dot Caption: Hypothetical enzymatic synthesis of this compound.

A Hypothetical Pathway for this compound Biosynthesis

Based on the general mechanism for wax ester formation, a hypothetical pathway for the biosynthesis of this compound can be proposed. This pathway would require the presence of oleoyl-CoA, propanol, and an ester synthase capable of utilizing these substrates.

The key steps would be:

-

Substrate Availability: Oleoyl-CoA is a common intermediate in fatty acid metabolism. Propanol can be generated through microbial fermentation or other metabolic pathways.

-

Enzymatic Esterification: A hypothetical ester synthase would catalyze the condensation of oleoyl-CoA and propanol, releasing coenzyme A and forming this compound.

It is important to reiterate that this pathway is speculative and has not been observed in any organism.

Quantitative Data on Naturally Occurring Analogs of this compound

To provide a quantitative context for the potential presence of short-chain fatty acid esters in natural systems, the following table summarizes the reported concentrations of methyl and ethyl oleate in various biological samples. These compounds are the closest naturally occurring and well-documented analogs to this compound.

| Compound | Organism/Source | Tissue/Fraction | Concentration | Reference |

| Ethyl Oleate | Honey Bee (Apis mellifera) | Forager Bees | ~1.2 µ g/bee | (Leoncini et al., 2004) |

| Ethyl Oleate | Olive Oil | Extra Virgin | 0.1 - 30 mg/kg | (Perez-Camino et al., 1996) |

| Methyl Oleate | Grapes (Vitis vinifera) | Must | 0.01 - 0.5 mg/L | (Ferreira et al., 2000) |

| Methyl Oleate | Various Bacteria | Culture | Variable | (Wakeham, 1989) |

Experimental Protocols for the Analysis of this compound and its Analogs

The identification and quantification of this compound or its analogs from a biological matrix would typically involve extraction, separation, and detection steps. The following is a generalized protocol based on methods used for other fatty acid esters.

Sample Preparation and Extraction

-

Homogenization: The biological tissue (e.g., plant material, insect homogenate) is homogenized in a suitable solvent system, typically a mixture of polar and non-polar solvents like chloroform:methanol (2:1, v/v).

-

Lipid Extraction: A liquid-liquid extraction is performed to separate the lipid fraction. The addition of water or a salt solution facilitates phase separation.

-

Solvent Evaporation: The organic phase containing the lipids is collected and the solvent is evaporated under a stream of nitrogen to prevent oxidation.

Chromatographic Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for the analysis of volatile and semi-volatile esters.

-

Derivatization (Optional): While this compound is amenable to direct GC-MS analysis, derivatization to a more volatile form (e.g., trimethylsilyl ester) can sometimes improve chromatographic performance.

-

GC Separation: The extracted lipid sample is injected into a gas chromatograph equipped with a capillary column suitable for fatty acid ester analysis (e.g., a DB-5ms or HP-INNOWax column). A temperature gradient is used to separate the compounds based on their boiling points and polarity.

-

MS Detection and Identification: The separated compounds are introduced into a mass spectrometer. Identification of this compound would be based on its characteristic mass spectrum, including the molecular ion peak and fragmentation pattern, and by comparison of its retention time with that of an authentic standard.

Quantification

Quantification of this compound would be achieved by creating a calibration curve using a series of known concentrations of a pure this compound standard. An internal standard (e.g., a deuterated analog or a different fatty acid ester not present in the sample) is typically added at the beginning of the extraction process to correct for any sample loss during preparation.

// Nodes Sample [label="Biological Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenization [label="Homogenization\n(Solvent Extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipid_Extract [label="Lipid Extract", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; GC_MS [label="GC-MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Identification & Quantification)", fillcolor="#FBBC05", fontcolor="#202124"]; Results [label="Results", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Sample -> Homogenization [arrowhead=normal, color="#5F6368"]; Homogenization -> Lipid_Extract [arrowhead=normal, color="#5F6368"]; Lipid_Extract -> GC_MS [arrowhead=normal, color="#5F6368"]; GC_MS -> Data_Analysis [arrowhead=normal, color="#5F6368"]; Data_Analysis -> Results [arrowhead=normal, color="#5F6368"]; } dot Caption: General workflow for ester analysis.

Conclusion

Spectroscopic Profile of Propyl Oleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propyl oleate (propyl (Z)-octadec-9-enoate), a fatty acid ester with applications in various scientific and industrial fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.34 | Multiplet | 2H | -CH=CH- (Olefinic protons) |

| ~4.05 | Triplet | 2H | -O-CH2-CH2-CH3 |

| ~2.28 | Triplet | 2H | -CH2-COO- |

| ~2.01 | Multiplet | 4H | -CH2-CH=CH-CH2- |

| ~1.62 | Sextet | 2H | -O-CH2-CH2-CH3 |

| ~1.28 | Multiplet | 20H | -(CH2)n- (Aliphatic chain) |

| ~0.92 | Triplet | 3H | -O-CH2-CH2-CH3 |

| ~0.88 | Triplet | 3H | -CH2-CH3 (Oleate tail) |

Table 2: Predicted 13C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (Ester carbonyl) |

| ~130 | -CH=CH- (Olefinic carbons) |

| ~65 | -O-CH2- |

| ~34 | -CH2-COO- |

| ~32 | -(CH2)n- |

| ~29-30 | -(CH2)n- |

| ~27 | -CH2-CH= |

| ~25 | -CH2-CH2-COO- |

| ~22 | -O-CH2-CH2- |

| ~14 | -CH3 (Oleate tail) |

| ~10 | -O-CH2-CH2-CH3 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm-1) | Intensity | Vibrational Mode | Functional Group |

| ~3005 | Medium | =C-H Stretch | Alkene |

| ~2925 | Strong | C-H Asymmetric Stretch | Alkane |

| ~2855 | Strong | C-H Symmetric Stretch | Alkane |

| ~1740 | Strong | C=O Stretch | Ester |

| ~1465 | Medium | C-H Bend | Alkane |

| ~1170 | Strong | C-O Stretch | Ester |

| ~722 | Medium | C-H Rocking | Alkane |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Abundance | Assignment |

| 324.5 | Low | [M]+ (Molecular Ion) |

| 265 | Moderate | [M - OCH2CH2CH3]+ |

| 69 | High | [C5H9]+ |

| 55 | Base Peak | [C4H7]+ |

| 43 | High | [C3H7]+ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl3).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Temperature: 298 K.

13C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the signals for 1H NMR.

FT-IR Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat this compound liquid directly onto the ATR crystal.

Acquisition:

-

Scan Range: 4000-400 cm-1.

-

Resolution: 4 cm-1.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Mode: Transmittance or Absorbance.

Data Processing:

-

Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

-

Identify and label the major absorption peaks.

Mass Spectrometry (GC-MS)

Instrumentation:

-

A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Dilute the this compound sample in a volatile organic solvent such as hexane or ethyl acetate to a concentration of approximately 1 mg/mL.

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5-10 minutes at 280 °C.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1 or as appropriate for the sample concentration.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-500.

-

Scan Speed: 2 scans/second.

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

The Ester Moiety of Propyl Oleate: A Technical Guide to its Chemical Reactivity for Pharmaceutical Scientists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl oleate, the ester formed from oleic acid and propanol, is a lipophilic compound with significant potential in the pharmaceutical sciences.[1] Its ester functional group is the focal point of its chemical reactivity, governing its stability, metabolism, and utility as a component in drug delivery systems. Understanding the chemical reactions of this ester group is paramount for its effective application in drug formulation and development, particularly in the design of prodrugs and advanced delivery vehicles. This technical guide provides an in-depth analysis of the core chemical reactions of the ester group in this compound: hydrolysis, transesterification, saponification, and reduction. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate practical application in a research and development setting.

Core Chemical Reactions of the this compound Ester Group

The reactivity of the ester linkage in this compound is characterized by its susceptibility to nucleophilic attack at the carbonyl carbon. This vulnerability dictates the primary pathways of its chemical transformations.

Hydrolysis: Cleavage by Water

Hydrolysis is the cleavage of the ester bond by water to yield oleic acid and propanol. This reaction can be catalyzed by acids, bases, or enzymes (lipases) and is of critical importance in the context of drug delivery and formulation stability.[1][2] In pharmaceutical applications, the rate of hydrolysis can determine the release profile of a drug from a prodrug formulation.[3]

Acid-catalyzed hydrolysis is a reversible reaction where a proton source accelerates the nucleophilic attack of water on the carbonyl carbon of the ester.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces a carboxylate salt (soap) and an alcohol.[4] This process is fundamental in the analysis of fats and oils.

In biological systems, lipases are the primary catalysts for the hydrolysis of esters like this compound. This enzymatic cleavage is a key consideration in the design of ester-based prodrugs, where the release of the active pharmaceutical ingredient (API) is intended to occur in a specific physiological environment.

Table 1: Quantitative Data on the Hydrolysis of this compound and Related Esters

| Reaction Type | Substrate | Catalyst/Conditions | Product(s) | Yield/Rate | Reference(s) |

| Acid-Catalyzed Hydrolysis | i-Propyl Oleate | Sulfonated Resins (Purolite CT275, CU-2-8ChS) / 100°C, 3h | Oleic Acid, Isopropanol | Not specified |

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

Objective: To determine the rate of acid-catalyzed hydrolysis of this compound.

Materials:

-

This compound

-

Sulfonated resin catalyst (e.g., Purolite CT275)

-

Deionized water

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Gas chromatograph (GC) for analysis

Procedure:

-

To a 250 mL round-bottom flask, add this compound and deionized water in a 1:10 molar ratio.

-

Add the sulfonated resin catalyst (e.g., 5% w/w of this compound).

-

Place the flask in a heating mantle and fit it with a reflux condenser.

-

Heat the mixture to 100°C with continuous stirring (e.g., 1500 rpm).

-

Withdraw aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes for 3 hours).

-

Cool the aliquots and separate the organic layer for analysis.

-

Analyze the composition of the organic layer by gas chromatography to determine the concentration of this compound and oleic acid over time.

-

Calculate the reaction rate based on the disappearance of this compound.

Logical Workflow for Hydrolysis Experiment

Caption: Workflow for monitoring the acid-catalyzed hydrolysis of this compound.

Transesterification: Alcoholysis of the Ester

Transesterification is the process of exchanging the propyl group of this compound with another alcohol. This reaction is commonly used in the production of biodiesel, where triglycerides are converted to fatty acid methyl or ethyl esters. The reaction can be catalyzed by acids, bases, or enzymes.

Table 2: Quantitative Data on the Transesterification of this compound and Related Oils

| Reaction Type | Substrate | Catalyst/Conditions | Product(s) | Yield | Reference(s) |

| Base-Catalyzed Transesterification | Soybean Oil | Sodium Propoxide / Room Temp, 5 min | Fatty Acid Propyl Esters (FAPE) | 81.7 wt% | |

| Base-Catalyzed Transesterification | Sunflower Oil | NaOH (1% wt/wt), Ethanol (12:1 molar ratio) / 80°C | Fatty Acid Ethyl Esters | 81.4% |

Experimental Protocol: Base-Catalyzed Transesterification of this compound with Ethanol

Objective: To synthesize ethyl oleate from this compound via transesterification.

Materials:

-

This compound

-

Anhydrous ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) as catalyst

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Washing solution (e.g., dilute HCl, distilled water)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Prepare the alkoxide catalyst by dissolving NaOH or KOH (e.g., 1% w/w of this compound) in anhydrous ethanol.

-

Add the this compound to a round-bottom flask.

-

Add the alcoholic catalyst solution to the this compound. A typical molar ratio of alcohol to ester is 6:1 to drive the reaction towards the products.

-

Heat the mixture to the desired reaction temperature (e.g., 60-80°C) with constant stirring for a specified time (e.g., 1-3 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and allow the layers to separate. The upper layer is the ester phase, and the lower layer is the glycerol/catalyst/excess alcohol phase.

-

Wash the ester layer with a dilute acid solution to neutralize the catalyst, followed by washing with distilled water until the washings are neutral.

-

Dry the ester layer over anhydrous sodium sulfate.

-

Remove the excess ethanol using a rotary evaporator to obtain the purified ethyl oleate.

-

Analyze the product purity by techniques such as GC or NMR.

Logical Workflow for Transesterification Experiment

Caption: Workflow for the base-catalyzed transesterification of this compound.

Saponification: Soap Formation

Saponification is the base-catalyzed hydrolysis of an ester to produce a carboxylate salt (soap) and an alcohol. The saponification value is an important parameter for fats and oils, representing the amount of alkali required to saponify a given quantity of the sample.

Table 3: Saponification Values of Related Oils

| Oil/Fat | Saponification Value (mg KOH/g) | Reference(s) |

| Coconut Oil | 250-264 | |

| Cotton Seed Oil | 189-198 | |

| Soybean Oil | 189-195 |

Experimental Protocol: Determination of the Saponification Value of this compound

Objective: To quantify the saponification value of this compound.

Materials:

-

This compound

-

0.5 M alcoholic potassium hydroxide (KOH) solution

-

0.5 M hydrochloric acid (HCl) standard solution

-

Phenolphthalein indicator

-

Reflux condenser setup

-

Burette

-

Water bath or heating mantle

Procedure:

-

Accurately weigh about 1-2 g of this compound into a 250 mL conical flask.

-

Pipette exactly 25 mL of 0.5 M alcoholic KOH solution into the flask.

-

Prepare a blank by pipetting 25 mL of the same alcoholic KOH solution into another flask without the this compound.

-

Connect both flasks to reflux condensers and heat them in a boiling water bath for 30-60 minutes to ensure complete saponification.

-

Cool the flasks to room temperature.

-

Add a few drops of phenolphthalein indicator to each flask.

-

Titrate the excess KOH in both the sample and blank flasks with the standardized 0.5 M HCl solution until the pink color disappears.

-

Record the volumes of HCl used for the blank (B) and the sample (S) titrations.

-

Calculate the saponification value (SV) using the following formula: SV (mg KOH/g) = [(B - S) × Molarity of HCl × 56.1] / Weight of sample (g)

Logical Workflow for Saponification Value Determination

Caption: Workflow for determining the saponification value of this compound.

Reduction: Conversion to Alcohols

The ester group of this compound can be reduced to yield two alcohols: oleyl alcohol and propanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

LiAlH₄ is a powerful reducing agent that readily reduces esters to primary alcohols. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

Catalytic hydrogenation involves the use of hydrogen gas and a metal catalyst (e.g., Rh-Sn-B/Al₂O₃) at high temperature and pressure to reduce the ester to alcohols. This method can sometimes be selective towards the reduction of the ester group while preserving the double bond in the oleyl chain, although conditions need to be carefully controlled.

Table 4: Quantitative Data on the Reduction of Oleic Acid and its Esters

| Reaction Type | Substrate | Catalyst/Conditions | Product(s) | Yield | Reference(s) |

| Catalytic Hydrogenation | Oleic Acid | Rh-Sn-B/Al₂O₃ / 290°C, 2 MPa | Oleyl Alcohol | 82-83% | |

| Catalytic Hydrogenation | Methyl Oleate | Ru/Sn/Al₂O₃ / 270°C, 5 MPa, 6h | Oleyl Alcohol | Not specified |

Experimental Protocol: Reduction of this compound with LiAlH₄

Objective: To reduce this compound to oleyl alcohol and propanol.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet

-

Ice bath

-

Stirring apparatus

-

Aqueous work-up solutions (e.g., water, 15% NaOH solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Distillation apparatus

Procedure: Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).

-

Set up the three-necked flask with the dropping funnel, reflux condenser, and nitrogen inlet.

-

Suspend LiAlH₄ in anhydrous THF in the flask under a nitrogen atmosphere and cool the suspension in an ice bath.

-

Dissolve this compound in anhydrous THF and add it to the dropping funnel.

-

Add the this compound solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, allow the reaction to stir at room temperature for a few hours or until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the precipitate and wash it thoroughly with ether or THF.

-

Combine the organic filtrates, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent using a rotary evaporator.

-

Purify the resulting mixture of oleyl alcohol and propanol by distillation.

Logical Workflow for LiAlH₄ Reduction

Caption: Workflow for the reduction of this compound using LiAlH₄.

Applications in Drug Development

The chemical reactivity of the ester group in this compound is highly relevant to drug development, particularly in the areas of prodrug design and formulation of delivery systems.

-

Prodrugs: The ester linkage can be used to mask a polar functional group (e.g., a carboxylic acid or hydroxyl group) on a drug molecule, thereby increasing its lipophilicity and ability to cross biological membranes. Once absorbed, the ester prodrug can be hydrolyzed by endogenous esterases to release the active parent drug. The relatively slower hydrolysis rate of bulkier esters like propyl esters compared to methyl or ethyl esters can be advantageous for achieving sustained drug release.

-

Topical and Transdermal Delivery: this compound's lipophilic nature makes it a suitable excipient in topical and transdermal formulations. It can act as a vehicle and a penetration enhancer, facilitating the transport of APIs across the stratum corneum. Its enzymatic hydrolysis in the skin can also be a mechanism for controlled drug release.

-

Emulsions and Microemulsions: As an oily component, this compound can be used to formulate emulsions and microemulsions for the oral, topical, or parenteral delivery of poorly water-soluble drugs. The stability of the ester group to hydrolysis under formulation conditions is a critical parameter.

Conclusion

The ester group is the nexus of chemical reactivity in this compound, undergoing hydrolysis, transesterification, saponification, and reduction under various conditions. A thorough understanding of these reactions, including their kinetics and the experimental conditions required to control them, is essential for leveraging the full potential of this compound in pharmaceutical sciences. From designing sophisticated prodrugs with tailored release profiles to formulating effective drug delivery systems, the chemistry of the this compound ester group provides a versatile platform for innovation in drug development. The data and protocols presented in this guide offer a foundational resource for researchers and scientists working in this exciting field.

References

- 1. This compound (111-59-1) for sale [vulcanchem.com]

- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the Unsaturation of Propyl Oleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive examination of the unsaturation within the propyl oleate molecule. This compound, the ester of oleic acid and propanol, is characterized by a single site of unsaturation in its fatty acid chain, a feature that profoundly influences its physicochemical properties and biological interactions. This document details the structural nuances of this unsaturation, presents key quantitative data, outlines experimental protocols for its characterization, and explores its role in cellular signaling pathways.

The Core of Unsaturation: A Structural Overview

This compound's chemical identity is propyl (Z)-octadec-9-enoate, with the molecular formula C₂₁H₄₀O₂. The defining feature of its structure is a carbon-carbon double bond within the 18-carbon oleate chain, located between the ninth and tenth carbon atoms (C9=C10)[1]. This double bond predominantly exists in the cis or (Z) configuration, resulting in a characteristic "kink" in the hydrocarbon chain. This bend restricts the molecule's ability to pack tightly, thereby lowering its melting point compared to its saturated counterpart, propyl stearate, and its trans isomer, propyl elaidate.

Quantitative Data Summary

The presence and configuration of the double bond in this compound directly impact its physical and chemical properties. The following tables summarize key quantitative data for this compound. A comparative look at its trans isomer, propyl elaidate, is crucial for understanding the significance of the cis configuration, though comprehensive data for propyl elaidate is less readily available.

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions |

| Molecular Weight | 324.54 g/mol | |

| Melting Point | -32.8 °C | |

| Boiling Point | 216-220 °C | 14 Torr |

| Density | 0.8699 g/cm³ | 15 °C |

| Water Solubility | 2.83 µg/L | 20 °C |

| Iodine Value | ~78 g I₂/100g (Theoretical) |

Table 2: Comparative Properties of cis (this compound) and trans (Propyl Elaidate) Isomers

| Property | This compound (cis) | Propyl Elaidate (trans) |

| Melting Point | -32.8 °C | Data not readily available; expected to be higher than this compound |

| Boiling Point | 216-220 °C @ 14 Torr | Data not readily available |

| Density | 0.8699 g/cm³ @ 15 °C | Data not readily available |

Note: The higher melting point of the trans isomer is a general trend observed in unsaturated fatty acids and their esters due to the straighter chain allowing for more efficient packing.

Experimental Protocols for Characterization of Unsaturation

A thorough understanding of the unsaturation in this compound necessitates a suite of analytical techniques. The following are detailed methodologies for key experiments.

Gas Chromatography (GC) for Fatty Acid Profiling

To confirm the fatty acid composition, this compound is first transesterified to its corresponding fatty acid methyl ester (FAME), methyl oleate.

Experimental Workflow for GC Analysis

Figure 1: Workflow for the analysis of this compound via gas chromatography.

Methodology:

-

Transesterification: A known quantity of this compound is reacted with a methylating agent, such as 2% sulfuric acid in methanol or boron trifluoride in methanol, at an elevated temperature (e.g., 85°C for 1 hour).

-

Extraction: After cooling, the resulting methyl oleate is extracted into an organic solvent like n-hexane.

-

GC Analysis: The hexane layer containing the FAME is injected into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Separation: A highly polar capillary column, such as one coated with biscyanopropyl polysiloxane, is used to separate the FAMEs. This type of column is particularly effective in separating cis and trans isomers.

-

Identification and Quantification: The retention time of the methyl oleate peak is compared to that of a known standard for identification. The peak area is used for quantification.

Determination of Iodine Value by Wijs Method

The iodine value is a measure of the degree of unsaturation. The Wijs method involves the addition of iodine monochloride to the double bonds.

Methodology:

-

Sample Preparation: A precise weight of this compound is dissolved in a suitable solvent like cyclohexane or carbon tetrachloride.

-

Reaction: A known excess of Wijs solution (iodine monochloride in glacial acetic acid) is added to the sample. The mixture is kept in the dark for a specified time (e.g., 30 minutes) to allow for the complete reaction with the double bond.

-

Titration: After the reaction, a solution of potassium iodide is added, which reacts with the excess Wijs reagent to liberate iodine.

-

Analysis: The liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator. A blank titration without the sample is also performed.

-

Calculation: The iodine value is calculated based on the difference between the blank and the sample titrations.

Spectroscopic Characterization: FTIR and NMR

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a rapid method to differentiate between cis and trans isomers. The out-of-plane C-H bending vibration of the double bond gives rise to characteristic absorption bands.

-

cis double bonds: A band around 720 cm⁻¹.

-

trans double bonds: A more distinct and sharp band around 966 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the position and stereochemistry of the double bond.

-

¹H NMR: The olefinic protons (-CH=CH-) of the cis double bond in this compound typically appear as a multiplet around 5.34 ppm. The allylic protons (=CH-CH₂ -) are observed around 2.01 ppm.

-

¹³C NMR: The chemical shifts of the olefinic carbons are sensitive to the cis/trans geometry. In cis isomers, the carbons of the double bond and the adjacent allylic carbons have distinct chemical shifts compared to their trans counterparts. For methyl oleate (a close analog), the olefinic carbons in the cis configuration appear at approximately 129.7 and 130.0 ppm.

Role of the Oleate Moiety in Cellular Signaling Pathways

While research specifically on this compound in cellular signaling is limited, the biological activity of its constituent, oleic acid, is well-documented. Upon cellular uptake and hydrolysis of the ester bond, the liberated oleic acid can participate in various signaling cascades.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Oleic acid has been shown to influence the MAPK signaling pathway, which is crucial for regulating cell proliferation, differentiation, and apoptosis. Studies have indicated that oleate can modulate the phosphorylation of key kinases in the MAPK cascade, such as ERK1/2 and p38. This modulation can have cell-type-specific effects, in some cases promoting cell proliferation, while in others, protecting against apoptosis induced by saturated fatty acids[2][3].

Oleate's Influence on the MAPK Signaling Pathway

Figure 2: Oleate's modulatory effect on the MAPK signaling pathway.

Insulin Signaling Pathway

The role of fatty acids in insulin signaling is critical, particularly in the context of metabolic diseases. Oleic acid has been shown to have a generally protective effect on insulin signaling, often counteracting the detrimental effects of saturated fatty acids like palmitate. Oleate can improve insulin sensitivity by modulating key components of the insulin signaling cascade, such as the insulin receptor substrate (IRS) and the protein kinase B (Akt)[4].

Oleate's Protective Role in Insulin Signaling

Figure 3: Opposing effects of saturated fatty acids and oleate on insulin signaling.

Hypoxia Signaling Pathway

Recent research has uncovered a link between fatty acid metabolism and the cellular response to hypoxia, primarily mediated by the hypoxia-inducible factors (HIFs). It has been demonstrated that the depletion of unsaturated fatty acids, such as oleate, can lead to the generation of mitochondrial reactive oxygen species (ROS), which in turn stabilize HIF-1α, a key regulator of the hypoxic response[5]. This suggests that the availability of oleate can influence a cell's ability to sense and respond to changes in oxygen levels.

Influence of Oleate on the Hypoxia Signaling Pathway

Figure 4: The impact of oleate depletion on the hypoxia signaling pathway.

References

- 1. larodan.com [larodan.com]

- 2. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct gene expression profiles characterize cellular responses to palmitate and oleate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serum lipoprotein–derived fatty acids regulate hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Crossroads of Propyl Oleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propyl oleate, the ester of oleic acid and propanol, is a lipophilic compound with potential implications in various metabolic pathways. Due to a scarcity of direct research on this compound itself, this guide synthesizes the current understanding of its metabolic role by examining the well-established pathways of its hydrolysis products: oleic acid and 1-propanol. It is presumed that upon entering a biological system, this compound is rapidly hydrolyzed by lipases, releasing these two components. Consequently, the metabolic impact of this compound is likely a composite of the effects of oleic acid and 1-propanol. This guide provides a detailed overview of these pathways, supported by quantitative data, experimental protocols, and pathway visualizations to aid researchers in understanding and investigating the metabolic significance of this compound.

Introduction to this compound

This compound (C₂₁H₄₀O₂) is a fatty acid ester that belongs to the class of fatty acid ethyl esters (FAEEs), which are known to be formed in the body following ethanol consumption[1]. While ethyl oleate has been studied as a potential toxic mediator of ethanol, the specific metabolic role of this compound remains largely unexplored. This guide addresses this knowledge gap by providing a comprehensive overview based on the metabolic fates of its constituent molecules.

The Anticipated Metabolic Fate of this compound

The primary metabolic pathway for this compound is expected to be its hydrolysis into oleic acid and 1-propanol, a reaction catalyzed by various lipases present in the body.

Figure 1: The initial and primary metabolic step of this compound is its hydrolysis by lipases into oleic acid and 1-propanol.

The Metabolic Pathways of Oleic Acid

Once liberated, oleic acid enters a complex network of metabolic and signaling pathways. As a major monounsaturated fatty acid, its effects are pleiotropic, influencing lipid storage, energy production, and gene expression.

Cellular Uptake and Activation

Oleic acid is taken up by cells via both passive diffusion and protein-mediated transport involving fatty acid transporters like CD36 and Fatty Acid Transport Proteins (FATPs). Inside the cell, it is esterified to Coenzyme A (CoA) to form oleoyl-CoA by acyl-CoA synthetases, a crucial activation step for its subsequent metabolism.

Key Metabolic Fates of Oleoyl-CoA

Figure 2: The central role of oleoyl-CoA in directing oleic acid towards storage, energy production, or structural roles.

Regulation of Gene Expression

Oleic acid is a potent modulator of gene expression, primarily through its interaction with nuclear receptors and transcription factors.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Oleic acid is a known agonist of PPARα, a key regulator of fatty acid oxidation genes[2][3][4].

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): Oleic acid has been shown to influence the activity of SREBP-1c, a master regulator of lipogenesis[5].

-

Liver X Receptors (LXRs): Oleic acid can modulate LXR signaling, which in turn affects cholesterol metabolism and lipogenesis.

Figure 3: Oleic acid's influence on key transcription factors that regulate lipid metabolism.

Quantitative Effects of Oleic Acid on Metabolic Parameters

The following table summarizes quantitative data from various studies on the effects of oleic acid on key metabolic parameters in hepatocytes.

| Parameter | Cell Type | Oleic Acid Concentration | Fold Change/Effect | Reference |

| Triglyceride Content | HepG2 | 0.2 mM | ~3.8-fold increase | |

| Triglyceride Secretion | CaCo-2 | 0.25 mM | Plateaued secretion | |

| PPARα mRNA Expression | HepG2 | 0.2 mM | ~0.42-fold (decrease) | |

| SREBP-1c mRNA Expression | HepG2 | Not specified | Down-regulation | |

| ABCA1 mRNA Expression | Human Neutrophils | 200 µM | Increase | |

| PLIN2 Gene Expression | HepG2 | 50-500 µM | Concentration-dependent increase | |

| MFN2/DRP1 Ratio (Mitochondrial Fusion) | HepG2 | 500 µM | 38% increase vs. palmitate |

The Metabolic Pathway of 1-Propanol

The propanol released from the hydrolysis of this compound is metabolized primarily in the liver by alcohol dehydrogenase (ADH).

References

- 1. Dietary oleic acid regulates hepatic lipogenesis through a liver X receptor-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxisome proliferator-activated receptor-alpha is required for the neurotrophic effect of oleic acid in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Oleic acid modulates mRNA expression of liver X receptor (LXR) and its target genes ABCA1 and SREBP1c in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Propyl Oleate: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl oleate, the ester formed from the reaction of oleic acid and n-propanol, is a fatty acid ester with a wide range of applications in various industries, including as a lubricant, plasticizer, and in the formulation of cosmetics and drug delivery systems.[1] This in-depth technical guide explores the discovery and history of this compound, detailing its synthesis, characterization, and the evolution of its production methods.

Historical Context and Discovery

While the specific individual and date of the first synthesis of this compound are not explicitly documented in historical records, its discovery is intrinsically linked to the broader history of ester synthesis. The foundational work on the composition of fats and oils was laid in the early 19th century by French chemist Michel Eugène Chevreul, who was the first to isolate and name oleic acid. Later, in 1854, Marcellin Berthelot's work on the synthesis of fats from glycerol and fatty acids established the fundamental principles of esterification.

The most direct precursor to the routine synthesis of this compound is the Fischer-Speier esterification method, first described by Emil Fischer and Arthur Speier in 1895.[2] This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a fundamental and widely practiced method for ester production. It is highly probable that this compound was first synthesized in a laboratory setting using this method, given the availability of oleic acid and propanol.

The history of this compound is therefore not one of a singular discovery event, but rather an evolution of synthesis techniques driven by advancements in chemical catalysis and, more recently, biocatalysis.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C21H40O2 | [4] |

| Molecular Weight | 324.54 g/mol | [4] |

| CAS Number | 111-59-1 | |

| Melting Point | -32.8 °C | |

| Boiling Point | 216-220 °C at 14 Torr | |

| Density | 0.8699 g/cm³ at 15 °C | |

| Refractive Index | 1.4494 | |

| Water Solubility | 2.83 µg/L at 20 °C | |

| LogP | 6.2 at 40 °C |

Synthesis of this compound: An Evolutionary Perspective

The synthesis of this compound has progressed from traditional chemical methods to more sustainable enzymatic processes.

Acid-Catalyzed Esterification (Fischer-Speier Esterification)

This foundational method involves the direct esterification of oleic acid with propanol, typically using a strong mineral acid like sulfuric acid as a catalyst. The reaction is reversible and is driven towards the formation of the ester by using an excess of one of the reactants (usually the alcohol) or by removing the water produced during the reaction.

Figure 1. Simplified pathway of acid-catalyzed esterification.

Enzymatic Synthesis

A significant advancement in this compound synthesis is the use of lipases as biocatalysts. This method offers several advantages, including milder reaction conditions, higher specificity, and reduced byproduct formation. Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), catalyze the esterification of oleic acid and propanol with high efficiency.

Figure 2. General workflow for lipase-catalyzed synthesis.

Data Presentation: Comparison of Synthesis Methods

The choice of synthesis method significantly impacts reaction conditions and outcomes. The following table summarizes typical parameters and results for both acid-catalyzed and enzymatic synthesis of this compound.

| Parameter | Acid-Catalyzed Synthesis | Enzymatic Synthesis | Reference(s) |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid | Immobilized Lipase (e.g., Novozym 435) | |

| Typical Temperature | 60 - 130 °C | 30 - 60 °C | |

| Reactant Molar Ratio (Propanol:Oleic Acid) | 1:1 to 10:1 | 1:1 to 5:1 | |

| Reaction Time | Several hours | 2 - 24 hours | |

| Typical Yield | >90% (with water removal) | >95% | |

| Advantages | Low catalyst cost, well-established | Mild conditions, high selectivity, reusable catalyst | |

| Disadvantages | Harsh conditions, corrosion, side reactions, difficult catalyst removal | Higher initial catalyst cost |

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound

Materials:

-

Oleic acid

-

n-Propanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water, optional)

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., diethyl ether or hexane)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional)

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine oleic acid and an excess of n-propanol (e.g., a 3:1 molar ratio of propanol to oleic acid).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of oleic acid) to the mixture while stirring.

-

If using a Dean-Stark apparatus, add toluene to the flask.

-

Attach the reflux condenser (and Dean-Stark trap, if used) and heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess propanol using a rotary evaporator to yield crude this compound.

-

Further purification can be achieved by vacuum distillation.

Protocol 2: Enzymatic Synthesis of this compound

Materials:

-

Oleic acid

-

n-Propanol

-

Immobilized lipase (e.g., Novozym 435)

-

Molecular sieves (optional, for water removal)

-

Organic solvent (e.g., hexane, optional as the reaction can be solvent-free)

Equipment:

-

Erlenmeyer flask or stirred-tank reactor

-

Shaking incubator or magnetic stirrer with temperature control

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, combine oleic acid and n-propanol (e.g., a 1:1 to 2:1 molar ratio).

-

Add the immobilized lipase (e.g., 5-10% by weight of the substrates).

-

If desired, add molecular sieves to remove the water produced during the reaction.

-

Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with constant agitation for the desired reaction time (e.g., 8-24 hours). Monitor the reaction progress by analyzing the acid value of the mixture or by GC.

-

Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.

-

Remove any unreacted propanol and solvent (if used) under reduced pressure using a rotary evaporator to obtain the this compound product.

Characterization Techniques

The identity and purity of synthesized this compound are typically confirmed using a combination of analytical techniques.

Figure 3. Workflow for synthesis and characterization of this compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups in the this compound molecule. The presence of a strong ester carbonyl (C=O) stretching band around 1740 cm⁻¹ and the absence of the broad hydroxyl (-OH) band of the carboxylic acid are indicative of successful esterification.

-